4-(4-Chlorophenyl)-2,5-dimethylthiazole
Overview
Description
4-(4-Chlorophenyl)-2,5-dimethylthiazole, also known as 4-Chloro-2,5-dimethylthiazole or CDMT, is a heterocyclic aromatic compound with a wide range of applications in the scientific community. It has been used in a variety of fields, including biochemistry, pharmaceuticals, and agrochemicals. This compound has many unique properties that make it an attractive option for researchers.
Scientific Research Applications
Environmental Impact of Chlorophenols
Chlorophenols, compounds related to the structural motif of "4-(4-Chlorophenyl)-2,5-dimethylthiazole", have been evaluated for their environmental impact. Studies have found that chlorophenols exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary, becoming moderate to high depending on the presence of adapted microflora capable of biodegrading these compounds. These findings suggest that similar compounds might also pose environmental risks that warrant investigation (Krijgsheld & Gen, 1986).
Trends in Herbicide Toxicology
Research on 2,4-D, a widely used herbicide, highlights the rapid advancement in understanding its toxicology and mutagenicity. This review could serve as a model for studying the environmental and health impacts of other organochlorine compounds, including "4-(4-Chlorophenyl)-2,5-dimethylthiazole". It emphasizes the importance of assessing occupational risks, neurotoxicity, resistance to herbicides, and impacts on non-target species, suggesting areas for future research (Zuanazzi, Ghisi, & Oliveira, 2020).
Synthesis and Applications of Heterocyclic Compounds
Studies on the synthesis and applications of heterocyclic compounds, which share structural similarities with "4-(4-Chlorophenyl)-2,5-dimethylthiazole", have shown that these compounds are valuable for developing new pharmaceuticals, materials, and environmental solutions. For example, research on the synthesis of fused heterocycles from 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles demonstrates the synthetic potential of these compounds in creating various heterocyclic compounds with potential applications in medicine and industry (Petrov & Androsov, 2013).
properties
IUPAC Name |
4-(4-chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYECLJFNFOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407524 | |
Record name | 4-(4-Chlorophenyl)-2,5-dimethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2,5-dimethylthiazole | |
CAS RN |
206556-03-8 | |
Record name | 4-(4-Chlorophenyl)-2,5-dimethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.